(2-Bromo-5-methylpyridin-3-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
(2-bromo-5-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3 |
InChI Key |
ZOTYCNSHHNZGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)CN |
Origin of Product |
United States |
(2-Bromo-5-methylpyridin-3-yl)methanamine: Physicochemical Profile & Synthetic Utility
[1]
CAS Number: 1416714-57-2 (Free Base) | Molecular Formula: C
Executive Summary
(2-Bromo-5-methylpyridin-3-yl)methanamine is a bifunctional pyridine scaffold characterized by an electrophilic handle (C2-Bromine) and a nucleophilic tether (C3-Methanamine).[1] Its structural orthogonality allows for sequential functionalization—typically participating in Suzuki-Miyaura couplings at the C2 position and amide/sulfonamide formation at the C3 amine.[1] This compound is widely utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK, ERK) where the pyridine nitrogen often serves as a hinge-binding element.[3]
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models essential for formulation and reaction planning.
Table 1: Core Physical Constants
| Property | Value | Note |
| Molecular Weight | 201.06 g/mol | Monoisotopic |
| Appearance | Off-white to pale yellow solid | Low melting point solid or viscous oil |
| Boiling Point | 285.0 ± 35.0 °C | Predicted (760 Torr) |
| Density | 1.54 ± 0.1 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~8.6 (Primary Amine) | Basic center |
| pKa (Pyridine N) | ~2.5 | Weakly basic due to Br-induction |
| LogP | 1.15 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DCM | Low water solubility (Free Base) |
Table 2: Structural Descriptors
| Identifier | Code |
| SMILES | CC1=CN=C(Br)C(CN)=C1 |
| InChI Key | XSYQCMMZAQCJKA-UHFFFAOYSA-N |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) |
Synthetic Methodologies
The synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine requires chemoselective strategies to install the amine without compromising the labile C-Br bond (susceptible to hydrogenolysis or nucleophilic aromatic substitution).[1]
Protocol A: Chemoselective Nitrile Reduction (Gold Standard)
This method utilizes Borane-Tetrahydrofuran (BH
Precursor: 2-Bromo-5-methylnicotinonitrile (CAS: 65996-18-1)[1][4]
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Dissolution: Charge the flask with 2-Bromo-5-methylnicotinonitrile (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C.
-
Reduction: Dropwise add BH
·THF complex (1.0 M in THF, 2.5 eq) over 30 minutes. The C-Br bond remains stable under these electrophilic reducing conditions.[1] -
Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by LC-MS (Look for M+H = 201/203).
-
Quench (Critical): Cool to 0°C. Carefully quench excess borane with Methanol (slow addition). Then, add 6M HCl (aq) and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify the aqueous layer to pH >12 using NaOH (aq). Extract with DCM (3x). Dry organics over Na
SO and concentrate. -
Purification: If necessary, purify via amine-functionalized silica gel or reverse-phase prep-HPLC.[1]
Protocol B: Reductive Amination (Alternative)
Used when the aldehyde precursor (2-bromo-5-methylnicotinaldehyde) is available.[1]
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic analysis and forward synthesis, highlighting the divergence points for library generation.
Caption: Chemoselective synthesis pathway from nitrile precursor to target amine, avoiding hydrodebromination.
Handling & Safety Profile
As a halogenated pyridine amine, this compound poses specific hazards. It is not fully characterized by regulatory bodies, so "Default Strict" protocols apply.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free amine is sensitive to CO
(carbamate formation) and oxidation. -
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), and chloroformates.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry due to its geometry.
-
Kinase Inhibition: The pyridine nitrogen and the C3-amine (often converted to an amide) can form a bidentate hydrogen bonding motif with the hinge region of kinases (e.g., p38, JNK).[3]
-
Fragment-Based Design: The C2-Bromine allows for late-stage diversification via Suzuki, Stille, or Buchwald-Hartwig couplings, enabling rapid SAR (Structure-Activity Relationship) exploration around the pyridine core.[1]
-
PROTAC Linkers: The primary amine serves as an attachment point for linkers in proteolysis-targeting chimeras.[1]
References
-
BLD Pharm. (2-Bromo-5-methylpyridin-3-yl)methanamine Product Page. Retrieved from
-
PubChem. Compound Summary: Pyridinemethanamine derivatives. National Library of Medicine. Retrieved from
-
BenchChem. Application Notes: 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Retrieved from
-
ChemicalBook. Synthesis of Bromopyridine Derivatives. Retrieved from
-
Sigma-Aldrich. 2-Amino-5-bromo-nicotinonitrile (Precursor). Retrieved from
(2-Bromo-5-methylpyridin-3-yl)methanamine chemical structure
An In-depth Technical Guide to (2-Bromo-5-methylpyridin-3-yl)methanamine: Synthesis, Characterization, and Application
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle in drug design. Within this class, selectively functionalized pyridines serve as versatile building blocks, enabling the systematic exploration of chemical space to optimize pharmacological activity.
This guide provides a detailed technical overview of (2-Bromo-5-methylpyridin-3-yl)methanamine , a trifunctional pyridine derivative of significant interest to researchers in drug discovery and development. The molecule's structure is characterized by three key features poised for chemical elaboration:
-
A 2-bromo substituent , which acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.
-
A 3-aminomethyl group , providing a primary amine for standard amide bond formation, sulfonylation, alkylation, or reductive amination.
-
A 5-methyl group , which can influence the molecule's lipophilicity, metabolic profile, and steric interactions within a target binding site.
This combination of reactive sites makes (2-Bromo-5-methylpyridin-3-yl)methanamine a valuable intermediate for constructing complex molecular architectures and developing libraries of novel compounds for biological screening. This document outlines a robust and logical synthetic pathway, detailed experimental protocols, characterization data, and potential applications to empower researchers in their synthetic endeavors.
Proposed Synthetic Pathway: A Strategic Overview
The overall workflow is as follows:
Caption: Proposed three-step synthesis of the target compound.
This strategy leverages a chemoselective nitro reduction, a classic Sandmeyer reaction to install the carbon framework for the aminomethyl group, and a final, robust reduction of the nitrile. Each step is chosen for its reliability and scalability in a laboratory setting.
Detailed Experimental Protocols
The following protocols are presented with an emphasis on causality and self-validation. Reagent quantities are based on a representative 5-10 mmol scale.
Protocol 1: Synthesis of 2-Bromo-5-methylpyridin-3-amine
This procedure details the chemoselective reduction of a nitro group in the presence of an aryl bromide, a transformation for which iron in an acidic medium is highly effective and economical.[1]
Rationale: The reduction of an aromatic nitro group is readily achieved with numerous reagents. However, to preserve the synthetically valuable C-Br bond, harsh catalytic hydrogenation conditions that could lead to hydrodebromination must be avoided. The Fe/CH₃COOH system is a classic and reliable method that proceeds via single electron transfer from the iron surface to the nitro group under conditions that leave the aryl bromide intact.
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add iron powder (5.0 eq., e.g., 2.79 g, 50 mmol) and glacial acetic acid (40 mL).
-
Heat the suspension to 80 °C with vigorous stirring.
-
In a separate flask, dissolve 2-bromo-5-methyl-3-nitropyridine (1.0 eq., e.g., 2.17 g, 10 mmol) in glacial acetic acid (20 mL).[2][3]
-
Add the solution of the nitropyridine dropwise to the heated iron suspension over 20-30 minutes. An exotherm may be observed.
-
After the addition is complete, maintain the reaction at 80 °C for an additional 30-60 minutes.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete upon the disappearance of the starting material spot.
-
Allow the reaction mixture to cool to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate (2 x 50 mL).
-
Combine the organic filtrates and carefully neutralize the acetic acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Solid sodium bicarbonate may be added in portions if necessary.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridin-3-amine as a crystalline solid.[1]
Protocol 2: Synthesis of 2-Bromo-5-methylpyridine-3-carbonitrile (Sandmeyer Reaction)
The Sandmeyer reaction is a powerful transformation for converting an arylamine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate.
Rationale: This two-part protocol first generates a highly reactive diazonium salt from the primary amine under cold, acidic conditions. The low temperature is critical to prevent premature decomposition. The subsequent introduction of a copper(I) cyanide solution facilitates the displacement of the diazonio group (N₂) with a cyanide anion, catalyzed by the copper salt.
Methodology:
-
Diazotization:
-
In a 250 mL flask, suspend 2-bromo-5-methylpyridin-3-amine (1.0 eq., e.g., 1.87 g, 10 mmol) in a 48% aqueous hydrobromic acid solution (20 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous mechanical or magnetic stirring.
-
Dissolve sodium nitrite (1.1 eq., e.g., 0.76 g, 11 mmol) in deionized water (5 mL).
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.2 eq., e.g., 1.08 g, 12 mmol) and sodium cyanide (1.2 eq., e.g., 0.59 g, 12 mmol) in water (20 mL). Warm gently if needed to dissolve, then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen gas evolution will occur.
-
After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation: The crude product can be analyzed by IR spectroscopy to confirm the presence of a strong, sharp nitrile peak (~2230 cm⁻¹).
-
Purify the crude material by column chromatography on silica gel to afford the pure 2-bromo-5-methylpyridine-3-carbonitrile.
-
Protocol 3: Reduction of 2-Bromo-5-methylpyridine-3-carbonitrile
The final step involves the reduction of the nitrile to the primary amine. Two robust methods are presented, offering flexibility based on available equipment and desired reaction conditions.
Method A: Catalytic Hydrogenation with Raney® Nickel
Rationale: Raney Nickel is a highly active hydrogenation catalyst well-suited for nitrile reduction. Using potassium borohydride as a hydride source in an alcoholic solvent provides a convenient and mild alternative to high-pressure hydrogen gas, often yielding clean products with high selectivity for the primary amine.[4]
Methodology:
-
To a 100 mL flask, add 2-bromo-5-methylpyridine-3-carbonitrile (1.0 eq., e.g., 1.98 g, 10 mmol) and dry ethanol (25 mL).
-
Carefully add Raney® Nickel (approx. 0.6-0.7 g of the aqueous slurry) to the solution. Caution: Raney Nickel is pyrophoric when dry and must be handled with care.[5]
-
Cool the mixture in an ice bath and add potassium borohydride (KBH₄) (4.0 eq., e.g., 2.15 g, 40 mmol) portion-wise to control the initial effervescence.
-
Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours.
-
Self-Validation: Monitor the reaction by TLC or GC-MS for the disappearance of the nitrile starting material.
-
Once complete, carefully filter the reaction mixture through Celite® to remove the catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. Resuspend the residue in ethyl acetate and wash with water to remove borate salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the target amine. Further purification can be achieved via acid-base extraction or chromatography if necessary.
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Rationale: LiAlH₄ is a powerful, non-selective hydride reducing agent that rapidly and completely reduces nitriles to primary amines.[6][7] While it requires strictly anhydrous conditions and careful handling, it is an extremely reliable method for this transformation.
Methodology:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.5 eq., e.g., 0.57 g, 15 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-bromo-5-methylpyridine-3-carbonitrile (1.0 eq., e.g., 1.98 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Self-Validation: Monitor the reaction by TLC. Upon completion, a standard quenching procedure known as the Fieser workup is performed, which reliably removes aluminum salts and isolates the product.
-
Cool the reaction back to 0 °C and quench by the slow, sequential dropwise addition of:
-
Deionized water (0.57 mL, equal to the mass of LiAlH₄ used in g).
-
15% aqueous NaOH solution (0.57 mL).
-
Deionized water (1.71 mL, 3x the mass of LiAlH₄ used).
-
-
Stir the resulting granular white suspension vigorously for 30 minutes.
-
Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to afford (2-Bromo-5-methylpyridin-3-yl)methanamine.
Physicochemical Properties and Characterization
The identity and purity of the synthesized (2-Bromo-5-methylpyridin-3-yl)methanamine should be confirmed using standard analytical techniques.
| Property | Data |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Appearance | Expected to be an oil or low-melting solid |
| CAS Number | Not assigned |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.2 ppm (s, 1H, Ar-H)
-
δ ~7.6 ppm (s, 1H, Ar-H)
-
δ ~3.9 ppm (s, 2H, -CH₂NH₂)
-
δ ~2.3 ppm (s, 3H, -CH₃)
-
δ ~1.5-2.0 ppm (br s, 2H, -NH₂)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Expected signals for 5 aromatic carbons (one brominated, ~118-155 ppm), one methylene carbon (~45 ppm), and one methyl carbon (~18 ppm).
-
-
Mass Spectrometry (EI):
-
M⁺ peaks at m/z 200 and 202 in an approximate 1:1 ratio, characteristic of a monobrominated compound.
-
-
IR Spectroscopy (ATR):
-
~3300-3400 cm⁻¹ (N-H stretch, primary amine)
-
~2900-3000 cm⁻¹ (C-H stretch)
-
~1550-1600 cm⁻¹ (C=C/C=N stretch, aromatic ring)
-
Applications in Drug Discovery and Chemical Biology
The trifunctional nature of (2-Bromo-5-methylpyridin-3-yl)methanamine makes it a highly valuable scaffold for building molecular complexity. The distinct reactivity of its functional groups allows for orthogonal chemical modifications.
Caption: Key reactive sites for molecular elaboration.
-
Cross-Coupling Reactions: The bromine atom at the 2-position is primed for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, fundamentally altering the molecule's steric and electronic profile.
-
Amine Derivatization: The primary aminomethyl group is a nucleophilic handle for constructing a wide array of functional groups. Acylation with acid chlorides or activated carboxylic acids yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Furthermore, reductive amination with aldehydes or ketones can be used to generate secondary and tertiary amines, providing a vector for growth into adjacent protein pockets.[8][9]
The strategic combination of these reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, making this intermediate a powerful tool for lead optimization campaigns in pharmaceutical and agrochemical research.[10]
References
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(15), 95-101. [Link]
-
Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. [Link]
-
Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]
- Drouillat, B., & Al-Abed, Y. (2000). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. U.S.
-
Procter, D. J., et al. (2019). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 10(43), 10074-10079. [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1599-1604. [Link]
-
The Organic Chemist. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved February 17, 2026, from [Link]
- Puentener, K., & Scalone, M. (2015). Catalytic hydrogenation of nitriles.
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
-
Chemistry Masters. (2020, July 23). Borane: Reduction of Carboxylic acid, Amides & Nitriles [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved February 17, 2026, from [Link]
-
Filo. (2025, March 19). Pyridine with lialh4 plus h3o. Retrieved February 17, 2026, from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved February 17, 2026, from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 17, 2026, from [Link]
-
Nöth, H., & Warchhold, M. (2003). The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water. Zeitschrift für Naturforschung B, 58(2), 123-126. [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. [Link]
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Technical Guide: Solubility Profiling of (2-Bromo-5-methylpyridin-3-yl)methanamine
[1][2][3]
Executive Summary & Compound Identity
(2-Bromo-5-methylpyridin-3-yl)methanamine (CAS: 1416714-57-2 ) is a critical heterocyclic building block used in fragment-based drug discovery (FBDD) and scaffold synthesis.[1][2][3] Its structure features a pyridine core decorated with three distinct functionalities: a lipophilic bromine atom at the C2 position, a methyl group at C5, and a hydrophilic aminomethyl group at C3.
This unique substitution pattern creates a "push-pull" solubility profile where the compound exhibits significant pH-dependent aqueous solubility while retaining high lipophilicity in its neutral state, making it compatible with a wide range of organic transformations (e.g., Suzuki-Miyaura coupling, amide coupling).[1][2][3]
Physicochemical Identity
| Property | Data | Notes |
| IUPAC Name | (2-Bromo-5-methylpyridin-3-yl)methanamine | |
| CAS Number | 1416714-57-2 (Free Base)2567497-13-4 (Dihydrochloride) | Verify salt form before use.[1][2][3] |
| Molecular Formula | C₇H₉BrN₂ | |
| Molecular Weight | 201.07 g/mol | |
| SMILES | Cc1cncc(CN)c1Br | |
| Predicted pKa (Amine) | ~8.8 – 9.2 | Primary aliphatic amine (Dominant basic center). |
| Predicted pKa (Pyridine) | ~2.0 – 2.5 | Suppressed by electron-withdrawing 2-Br.[1][2][3] |
| cLogP | ~1.12 | Moderate lipophilicity.[3] |
Theoretical Solubility Framework
Understanding the solubility of this compound requires analyzing the competition between its polar amine tail and its lipophilic halogenated core.[3]
The "Amphiphilic Switch" Mechanism
The primary amine (-CH₂NH₂) serves as a solubility switch.[1][3]
-
Acidic Media (pH < 7): The amine is protonated (
), drastically increasing aqueous solubility (>50 mg/mL).[2][3] The dihydrochloride salt (CAS 2567497-13-4) is highly water-soluble.[1][2][3] -
Basic/Neutral Media (pH > 9): The amine exists as a free base.[3] The lipophilic 2-bromo-5-methylpyridine core dominates, driving the compound out of the aqueous phase and into organic layers.[1][2][3]
Organic Solvent Compatibility
The 2-bromo and 5-methyl substituents disrupt the crystal lattice relative to unsubstituted pyridine, generally enhancing solubility in mid-polarity solvents.[1][2][3]
-
High Solubility: DMSO, Methanol, Ethanol, DCM (Dichloromethane).
-
Moderate Solubility: Ethyl Acetate, THF, Acetonitrile.
-
Low Solubility: Hexanes, Diethyl Ether (unless very dilute).
Experimental Protocols: Solubility Determination
Protocol A: Kinetic Solubility (High-Throughput)
Purpose: Rapid estimation for biological assays (e.g., IC50).[1][2][3] Method: Turbidimetry / Nephelometry.[1][3]
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mM.
-
Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100 µM (final DMSO < 1%).
-
Incubation: Shake for 2 hours at room temperature.
-
Readout: Measure absorbance at 620 nm.
-
Validation: If OD620 > 0.005 (relative to blank), precipitation has occurred.[3]
Protocol B: Thermodynamic Solubility (Gold Standard)
Purpose: Precise saturation limit for formulation or crystallization.[1][3] Method: Shake-Flask with HPLC-UV quantitation.[1][2][3]
-
Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent (Buffer pH 7.4, Water, or SGF).
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF membrane.
-
Quantification: Inject filtrate into HPLC.
Workup & Purification Strategy
The solubility profile dictates the extraction strategy.[1][3] The following Graphviz diagram illustrates the logical flow for isolating the compound from a reaction mixture.
Figure 1: Acid-Base Extraction Workflow utilizing the pH-dependent solubility switch of the aminomethyl group.
Stability & Storage Considerations
While the solubility profile is robust, the chemical stability impacts how solutions should be stored.[4]
-
Air Sensitivity: As a primary amine, the compound absorbs atmospheric CO₂ to form carbamates.[3] Store the free base under Argon/Nitrogen.[1][3]
-
Solution Stability:
-
Salt Formation: If the free base is an oil or sticky solid (common for this class), converting it to the dihydrochloride salt (using HCl in Dioxane/Ether) will yield a stable, water-soluble solid.[3]
References
-
BLD Pharm. (2-Bromo-5-methylpyridin-3-yl)methanamine Product Page. Retrieved from
-
ChemicalBook. 1-(2-bromo-5-methylpyridin-3-yl)methanamine dihydrochloride Properties. Retrieved from [2]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]
-
EPA CompTox. 2-Amino-5-bromo-3-methylpyridine (Analog) Physicochemical Data. Retrieved from [2]
An In-depth Technical Guide to the Material Safety of (2-Bromo-5-methylpyridin-3-yl)methanamine
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (2-Bromo-5-methylpyridin-3-yl)methanamine has been found in publicly available databases. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including 2-Bromo-5-methylpyridine, (5-Bromo-2-methylpyridin-4-yl)methanamine, (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride, and other related pyridine derivatives. This document is intended for use by trained professionals in research and development and should be used as a guide for safe handling practices. A comprehensive risk assessment should be conducted before use.
Section 1: Understanding the Compound and Its Inherent Risks
(2-Bromo-5-methylpyridin-3-yl)methanamine is a substituted pyridine derivative. The presence of a bromine atom and a methyl group on the pyridine ring, along with a methanamine substituent, suggests its utility as a versatile building block in medicinal chemistry and drug development. However, these functional groups also imply specific reactivity and potential hazards that necessitate careful handling. The primary hazards associated with similar brominated pyridine compounds include skin and eye irritation, and potential respiratory tract irritation.
Chemical Identity
| Identifier | Information |
| Chemical Name | (2-Bromo-5-methylpyridin-3-yl)methanamine |
| Synonyms | Not readily available |
| CAS Number | Not readily available |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Structure | A pyridine ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a methanamine group at the 3-position. |
Section 2: Hazard Identification and Classification
Based on analogous compounds, (2-Bromo-5-methylpyridin-3-yl)methanamine is anticipated to be classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[4]
-
Acute Toxicity (Oral): Category 4. Harmful if swallowed.[4]
GHS Pictogram:
Signal Word: Warning [1]
Hazard Statements:
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
Section 3: Proactive and Reactive Safety Measures
A thorough understanding of safety protocols is paramount when handling this compound. The following sections detail first-aid, firefighting, and accidental release measures.
First-Aid Measures: Immediate and Effective Response
Immediate medical attention is crucial in case of exposure.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Firefighting Measures: Strategic and Safe Extinguishing
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Caption: Hierarchy of controls for minimizing exposure.
Section 5: Physical and Chemical Properties
The following properties are estimated based on structurally similar compounds.
| Property | Value | Source |
| Appearance | White to off-white solid | Inferred from analogs |
| Odor | No data available | |
| Melting Point | 41-43 °C (for 2-Bromo-5-methylpyridine) | |
| Boiling Point | 95-96 °C at 12.5 mmHg (for 2-Bromo-5-methylpyridine) | |
| Solubility | No data available | |
| Flash Point | 103 °C (closed cup) (for 2-Bromo-5-methylpyridine) |
Section 6: Stability and Reactivity
-
Reactivity: No specific data available.
-
Chemical Stability: Stable under recommended storage conditions. [4]* Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Incompatible materials, heat, and moisture.
-
Incompatible Materials: Strong oxidizing agents. [2][4]* Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, and hydrogen bromide gas upon combustion.
Section 7: Toxicological Information
The toxicological properties of (2-Bromo-5-methylpyridin-3-yl)methanamine have not been fully investigated. The information below is based on data from similar compounds.
-
Acute Toxicity: Harmful if swallowed. [4]* Skin Corrosion/Irritation: Causes skin irritation. [1][3]* Serious Eye Damage/Irritation: Causes serious eye irritation. [1][3]* Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation. [4]* Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Section 8: Ecological Information
No specific ecological data is available for this compound. It is advised to prevent its release into the environment.
Section 9: Disposal Considerations
Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Section 10: Transport Information
This material is not classified as hazardous for transport by DOT (US), IATA, or IMDG based on information for 2-Bromo-5-methylpyridine. However, regulations may vary, and it is the shipper's responsibility to ensure compliance.
Section 11: Regulatory Information
This product is intended for research and development use only. It may not be on the TSCA inventory. Users should comply with all applicable regulations.
References
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Amino-3-bromo-5-methylpyridine Properties. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]
Sources
A Proposed Synthetic Route and Application Framework for the Novel Building Block: (2-Bromo-5-methylpyridin-3-yl)methanamine
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous approved therapeutic agents.[1] The strategic functionalization of the pyridine ring offers a versatile platform for the synthesis of novel bioactive molecules. This technical guide presents a proposed, scientifically-grounded pathway for the synthesis of the novel compound, (2-Bromo-5-methylpyridin-3-yl)methanamine. Due to the absence of this specific molecule in current literature, this document outlines a theoretical yet plausible multi-step synthesis, drawing upon established and well-documented chemical transformations of analogous pyridine derivatives. Furthermore, this guide explores the predicted physicochemical properties and potential applications of this compound as a valuable building block for drug discovery and development professionals.
Introduction: The Rationale for (2-Bromo-5-methylpyridin-3-yl)methanamine
Substituted pyridines are of immense interest to the pharmaceutical and agrochemical industries.[2][3] The presence of a bromine atom and an aminomethyl group on a pyridine ring provides two distinct reactive sites for diverse chemical modifications. The bromine atom is amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl moieties.[4] The primary amine of the aminomethyl group serves as a key nucleophile or a point for amide bond formation, enabling the construction of more complex molecular architectures.
The title compound, (2-Bromo-5-methylpyridin-3-yl)methanamine, is a promising yet hitherto undocumented intermediate. Its structure is analogous to other substituted pyridines that have found utility as precursors to active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors.[1] This guide, therefore, aims to bridge the current knowledge gap by proposing a robust synthetic route to this novel compound and to highlight its potential as a strategic building block in modern organic synthesis.
A Proposed Multi-Step Synthesis
The proposed synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine is a four-step process commencing from the commercially available 2-Bromo-5-methylpyridine.[5][6] Each step is based on well-established chemical reactions, with protocols adapted from literature precedents for similar substrates.
Sources
- 1. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Pyridines - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Bromo-5-methylpyridine | 3510-66-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Bromo-5-methylpyridine - Amerigo Scientific [amerigoscientific.com]
Buchwald-Hartwig amination of (2-Bromo-5-methylpyridin-3-yl)methanamine
Application Note: Buchwald-Hartwig Amination of (2-Bromo-5-methylpyridin-3-yl)methanamine
Executive Summary
This Application Note details the protocol for the Buchwald-Hartwig amination of (2-Bromo-5-methylpyridin-3-yl)methanamine (Substrate 1 ). This substrate presents a classic "chemoselectivity paradox" in cross-coupling chemistry: it contains both an electrophilic moiety (2-bromopyridine) and a nucleophilic moiety (primary aliphatic amine) within the same scaffold.
Direct subjection of this unprotected substrate to standard palladium catalysis results in rapid intramolecular cyclization to form 5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline derivative) rather than the desired intermolecular coupling.
This guide provides two distinct, validated workflows:
-
Route A (Intermolecular Coupling): A protection-deprotection strategy to functionalize the C2 position with external amines.
-
Route B (Intramolecular Cyclization): A direct protocol to synthesize the fused 7-azaindoline scaffold.
Substrate Analysis & Retrosynthetic Logic
The Substrate: (2-Bromo-5-methylpyridin-3-yl)methanamine
-
Electrophile (E): C2-Bromine (Activated for oxidative addition, though sterically hindered by the C3-substituent).
-
Nucleophile (Nu): C3-Aminomethyl group (
). -
Challenge: The effective molarity of the internal amine favors intramolecular cyclization (
).
Strategic Decision Tree
Figure 1: Decision tree dictating the synthetic pathway based on target outcome.
Protocol A: Intermolecular Coupling (Derivatization)
Objective: Couple the 2-bromo moiety with an external amine (
Step 1: Chemoselective Protection[1]
-
Rationale: The aliphatic amine is more nucleophilic than the aniline/amide coupling partner and will poison the catalyst or cyclize. We use tert-butyloxycarbonyl (Boc) protection.
-
Reagents:
(1.1 equiv), (1.5 equiv), DCM ( ). -
Procedure:
-
Dissolve (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv) in DCM (10 vol).
-
Add
followed by dropwise at . -
Stir at room temperature for 2 hours. Monitor by TLC/LCMS (Disappearance of starting material).
-
Wash with water, dry over
, and concentrate. -
Checkpoint: Ensure product is the carbamate (Intermediate 2 ).
-
Step 2: Buchwald-Hartwig Coupling
-
Challenge: 2-substituted pyridines are electronically deactivated and sterically encumbered.
-
Ligand Selection:
-
BrettPhos: First choice for primary amines and high yields with heteroaryl halides.
-
Xantphos: Excellent alternative for heterocycle-heterocycle coupling.
-
RuPhos: Use if the external amine is secondary or sterically hindered.
-
Detailed Protocol:
| Component | Equivalents | Role |
| Intermediate 2 (Boc-protected) | 1.0 | Electrophile |
| External Amine ( | 1.2 – 1.5 | Nucleophile |
| Pd Source | 2–5 mol% | Catalyst Precursor |
| Ligand | 4–10 mol% | Chiral/Steric Modulator |
| Base | 2.0 | Proton Scavenger |
| Solvent | 10–20 vol | Medium |
Procedure:
-
Inertion: Charge a reaction vial with Intermediate 2 , External Amine,
(2 mol%), and BrettPhos (4 mol%).-
Note: If using a precatalyst (e.g., BrettPhos Pd G4), use 2-3 mol% directly.
-
-
Base Addition: Add
(2.0 equiv).-
Safety:
is hygroscopic. Handle in a glovebox or under rapid Ar flow. -
Alternative: Use
(2.5 equiv) if the substrate contains esters or base-sensitive groups (requires longer reaction time/higher temp).
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).
-
Reaction: Seal and heat to
for 4–12 hours. -
Workup: Cool to rt. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Procedure: Stir Intermediate 3 in acid solution for 1–2 hours. Evaporate volatiles. Neutralize with saturated
or ion-exchange resin to obtain the free base.
Protocol B: Intramolecular Cyclization (Scaffold Synthesis)
Objective: Synthesize 5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline core).
Mechanism: The internal primary amine undergoes oxidative addition/reductive elimination with the adjacent C2-bromide.
Detailed Protocol:
-
Charge: (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv).
-
Catalyst System:
(5 mol%) + BINAP (7.5 mol%) or DPPF (7.5 mol%).-
Why BINAP? Bidentate ligands favor the reductive elimination step in intramolecular cyclizations involving primary amines.
-
-
Base:
(1.5 equiv). -
Solvent: Toluene (0.1 M concentration).
-
Note: Lower concentration favors intramolecular reaction over intermolecular polymerization.
-
-
Conditions: Heat at
for 12–16 hours. -
Isolation: The product is electron-rich. Purify on silica gel (DCM/MeOH gradients).
Optimization & Troubleshooting Matrix
| Problem | Probable Cause | Solution |
| Low Conversion (Route A) | Catalyst Poisoning | Ensure amine is Boc-protected. Switch to BrettPhos Pd G4 precatalyst. |
| Dehalogenation (Product is des-bromo) | Switch solvent from Dioxane to Toluene. Lower temperature to | |
| Dimerization | Homocoupling of halide | Ensure strict |
| Incomplete Deprotection | Use neat TFA or heat HCl/Dioxane to |
Mechanistic Visualization
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination using a monodentate phosphine ligand.
References
-
Buchwald-Hartwig Amin
-
Amination of 2-Bromopyridines (BrettPhos/RuPhos utility)
-
Intramolecular Cycliz
-
Title: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[6]
- Source: ChemicalBook / Patent Literature (Synthesis of fused bicyclic heteroarom
-
-
Catalyst Selection Guide (BrettPhos vs Xantphos)
Sources
- 1. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Use of (2-Bromo-5-methylpyridin-3-yl)methanamine as a building block in medicinal chemistry
Topic:
Technical Guide: Strategic Utilization of (2-Bromo-5-methylpyridin-3-yl)methanamine
Executive Summary
(2-Bromo-5-methylpyridin-3-yl)methanamine (CAS 1416714-57-2) is a high-value bifunctional building block designed for the synthesis of complex heterocyclic scaffolds.[1][2] Its structural utility lies in its orthogonal reactivity profile : it possesses a nucleophilic primary amine (aminomethyl group) and an electrophilic aryl bromide (2-bromo pyridine core).
This dual functionality allows medicinal chemists to sequentially elaborate the molecule—either by extending the amine terminus (amide coupling, reductive amination) or by functionalizing the pyridine core (Suzuki/Buchwald couplings,
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| Chemical Name | (2-Bromo-5-methylpyridin-3-yl)methanamine |
| CAS Number | 1416714-57-2 (Free Base) / 2567497-13-4 (2HCl) |
| Molecular Formula | |
| Molecular Weight | 201.06 g/mol |
| Structure | Pyridine core, 2-Br, 3- |
| pKa (Calculated) | ~8.5 (Amine), ~2.0 (Pyridine N) |
| Solubility | Soluble in DMSO, MeOH, DCM; HCl salt soluble in water.[1][2][3][4] |
| Storage | Hygroscopic (salt forms). Store under inert gas at 2–8°C. |
Strategic Utility: The Orthogonal Workflow
The power of this building block is the ability to choose the direction of synthesis based on the target scaffold.
A. The "Amine-First" Strategy (Linker Logic)
-
Mechanism: The primary amine is acylated or alkylated first.[1] The 2-bromo group remains intact, serving as a handle for late-stage diversification.
-
Application: Ideal for Fragment-Based Drug Discovery (FBDD) where a constant "warhead" or linker is attached to the amine, and a library of aryl groups is screened at the 2-position via Suzuki coupling.
B. The "Bromine-First" Strategy (Core Logic)
-
Mechanism: The bromine is displaced (via
or Pd-catalysis) before the amine is derivatized. -
Note: If using Pd-catalysis, the primary amine may require transient protection (e.g., Boc) or the use of specific ligands to prevent catalyst poisoning, although robust modern precatalysts (e.g., XPhos Pd G3) often tolerate free amines.
C. The "Cyclization" Strategy (Fused Rings)
-
Mechanism: The 2-bromo and 3-aminomethyl groups are positioned to form 5- or 6-membered fused rings.
-
Target Scaffolds:
-
Imidazo[4,5-b]pyridines: Reaction with aldehydes/oxidants or carboxylic acids.
-
Pyrido[2,3-d]pyrimidines: Reaction with isocyanates or amidines.
-
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways accessible from this single building block.
Figure 1: Divergent synthetic pathways. The central node represents the starting material, showing three distinct routes to high-value medicinal chemistry targets.
Detailed Experimental Protocols
Protocol A: Chemo-selective Amide Coupling (Amine-First)
Objective: To functionalize the aliphatic amine while leaving the aryl bromide untouched for downstream coupling.
Reagents:
-
Carboxylic Acid (
) (1.1 equiv) -
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (
concentration). -
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.
-
Addition: Add (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv) to the reaction mixture.
-
Note: If using the HCl salt, ensure extra DIPEA is added to neutralize the salt (total 4.0–5.0 equiv).
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass =
). -
Workup: Dilute with EtOAc, wash with saturated
(x2), water (x1), and brine (x1). Dry over .[5] -
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The aliphatic amine is significantly more nucleophilic than the pyridine nitrogen or the bromine position, ensuring high selectivity.
Protocol B: Suzuki-Miyaura Cross-Coupling (Bromine-First)
Objective: To install an aryl group at the 2-position. This protocol uses a robust catalyst system that tolerates the free primary amine.
Reagents:
-
(2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv)
-
Aryl Boronic Acid (
) (1.2 equiv) -
Catalyst:
(5 mol%) or /XPhos -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane[5]
Step-by-Step:
-
Setup: In a microwave vial or pressure tube, combine the pyridine building block, boronic acid, and Pd catalyst.
-
Solvent: Add 1,4-Dioxane (
) and the aqueous solution. -
Degassing: Sparge with nitrogen gas for 5 minutes (critical to prevent homocoupling or oxidation).
-
Heating: Seal and heat to 90°C (oil bath) or 110°C (microwave, 30 min).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. Extract the organic phase.[5][6][4]
-
Caution: The product contains a free amine and may be polar. If the product is not in the organic layer, adjust aqueous pH to >10 and extract with DCM/Isopropanol (3:1).
-
Protocol C: Cyclization to Imidazo[4,5-b]pyridine
Objective: To fuse a 5-membered imidazole ring onto the pyridine core, creating a scaffold similar to purines.
Mechanism:
Reagents:
-
(2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv)
-
Amidine or Isothiocyanate (for different fused systems).
-
Alternative (Direct C-H activation logic): Reaction with an aldehyde followed by oxidation.
Standard Method (Copper-Catalyzed Ullmann-type Cyclization):
-
Acylation: First, convert the amine to an amide (
) using Protocol A. -
Cyclization Reagents:
(10 mol%), 1,10-Phenanthroline (20 mol%), (2.0 equiv). -
Solvent: 1,4-Dioxane.[5]
-
Process: Heat the amide intermediate at 110°C for 12–16 hours. The amide nitrogen displaces the 2-Bromine intramolecularly.
-
Result: A dihydro-imidazo[4,5-b]pyridine fused system.
Workflow Visualization: Cyclization Pathway
Figure 2: Two-step synthesis of fused imidazo-pyridine scaffolds using the building block.
References
-
BLD Pharm Product Catalog. (2-Bromo-5-methylpyridin-3-yl)methanamine (CAS 1416714-57-2). [1]
-
Frontier Specialty Chemicals. (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride (Isomer Reference).
-
MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (General reactivity of 2-bromo-3-amino-5-methylpyridines).
-
BenchChem. Application Notes: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. (Analogous scaffold chemistry).
Sources
- 1. 3430-17-9|2-Bromo-3-methylpyridine|BLD Pharm [bldpharm.com]
- 2. 292077-58-8|(2-Bromoquinolin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine. This versatile intermediate is crucial in the development of various pharmaceutical and agrochemical compounds[1]. Our goal is to equip you with the knowledge to overcome common synthetic challenges and optimize your reaction yields.
I. Proposed Synthetic Pathway
A common and logical synthetic route to (2-Bromo-5-methylpyridin-3-yl)methanamine involves a multi-step process. The following workflow outlines a plausible pathway, and the subsequent troubleshooting sections are structured around potential issues that may arise at each stage.
Caption: Proposed synthetic workflow for (2-Bromo-5-methylpyridin-3-yl)methanamine.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions.
Stage 1: Bromination of 2-Amino-5-methylpyridine
The Sandmeyer reaction is a common method for introducing a bromine atom onto a pyridine ring, starting from the corresponding amine.
Issue 1: Low Yield of 2-Amino-3-bromo-5-methylpyridine
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete Diazotization | Ensure slow, dropwise addition of sodium nitrite at a strictly controlled low temperature (typically -5 to 0 °C)[2]. | The diazonium salt intermediate is unstable at higher temperatures and can decompose, leading to side reactions and reduced yield. |
| Premature Decomposition of Diazonium Salt | Use the generated diazonium salt immediately in the subsequent bromination step. Avoid letting it warm up. | Diazonium salts are notoriously unstable and prone to decomposition, which is accelerated by increased temperature[2]. |
| Suboptimal Reaction Temperature | Carefully monitor and maintain the temperature throughout the entire reaction as specified in established protocols for similar pyridine brominations[3]. | Temperature control is critical for minimizing side reactions and ensuring the desired regioselectivity of the bromination. |
| Formation of Phenolic Impurities | While the reaction is often in an aqueous acidic medium, minimize excess water and maintain low temperatures to disfavor the reaction of the diazonium salt with water[2]. | Water can act as a nucleophile, attacking the diazonium salt to form undesired hydroxylated byproducts. |
Issue 2: Presence of Di-brominated Byproducts
| Potential Cause | Recommended Action | Scientific Rationale |
| Excess Brominating Agent | Use a stoichiometric amount of the brominating agent (e.g., bromine)[2]. | Over-bromination can occur if an excess of the brominating agent is present, leading to the formation of di-substituted products. |
| Elevated Reaction Temperature | Maintain the recommended low temperature during the addition of bromine and throughout the diazotization step[2]. | Higher temperatures can increase the reactivity of the system, promoting further bromination. |
| Prolonged Reaction Time | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction once the starting material is consumed[4]. | Extended reaction times can provide more opportunity for over-bromination to occur. |
Stage 2: Cyanation of 2-Bromo-3-amino-5-methylpyridine
The Rosenmund-von Braun reaction is a standard method for converting an aryl halide to a nitrile using a copper cyanide reagent.
Issue 3: Inefficient Conversion to 2-Bromo-3-cyano-5-methylpyridine
| Potential Cause | Recommended Action | Scientific Rationale |
| Low Reactivity of the Aryl Bromide | Consider the use of a palladium catalyst in conjunction with CuCN, or use a more reactive cyanide source if the direct reaction is sluggish. | The C-Br bond on the electron-deficient pyridine ring may be less reactive. Catalysis can facilitate the nucleophilic substitution. |
| Poor Solubility of Reagents | Use a high-boiling point polar aprotic solvent such as DMF or NMP to ensure all reagents are fully dissolved at the reaction temperature. | Incomplete dissolution of reagents will lead to a slow or incomplete reaction. |
| Deactivation of Copper Cyanide | Ensure that the copper cyanide used is of high purity and handled under anhydrous conditions to prevent deactivation by moisture. | Moisture can react with and deactivate the copper cyanide reagent, reducing its efficacy. |
Stage 3: Reduction of 2-Bromo-3-cyano-5-methylpyridine
The final step involves the reduction of the nitrile group to a primary amine.
Issue 4: Low Yield of (2-Bromo-5-methylpyridin-3-yl)methanamine
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete Reduction | Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as THF or diethyl ether[5][6]. Ensure a sufficient molar excess of the reducing agent. | Nitriles require strong reducing agents for complete conversion to primary amines. LiAlH₄ is highly effective for this transformation[5][6]. |
| Formation of Secondary and Tertiary Amine Byproducts | When using catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C), the addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts[7]. | The initially formed primary amine can react with intermediate imines, leading to the formation of secondary and tertiary amines. Ammonia competes in this side reaction. |
| Reductive Decyanation | The C-CN bond can sometimes undergo cleavage. Using milder reducing agents or carefully controlling reaction conditions may be necessary if this is a significant side reaction[8]. | The low C-CN bond dissociation energy can lead to undesired fragmentation[8]. |
| Protodebromination | If using catalytic hydrogenation, the bromine atom may be removed. In this case, a chemical reducing agent like LiAlH₄ is preferred. | Catalytic hydrogenation can sometimes lead to the cleavage of carbon-halogen bonds. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high yield in the Sandmeyer reaction for brominating the pyridine ring?
A1: Temperature control is arguably the most critical factor. The diazonium salt intermediate is highly unstable, and maintaining a temperature between -5 and 0 °C is crucial to prevent its decomposition and the formation of byproducts such as phenols[2].
Q2: How can I purify the final product, (2-Bromo-5-methylpyridin-3-yl)methanamine?
A2: A typical purification protocol would involve an aqueous workup to remove inorganic salts, followed by extraction into an organic solvent[9]. Further purification can be achieved by flash column chromatography on silica gel, using a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane)[9].
Q3: Are there alternative methods for the reduction of the nitrile group?
A3: Yes, besides LiAlH₄ and catalytic hydrogenation, other reducing agents can be employed. Borane complexes such as Borane-tetrahydrofuran (BH₃-THF) or Borane-dimethylsulfide (BH₃-SMe₂) are effective for nitrile reduction[7]. A catalyst-free method using ammonia borane has also been reported for the reduction of a wide range of nitriles to primary amines[10].
Q4: Can I use 2-chloro-5-methylpyridin-3-amine as a starting material instead of the bromo- derivative?
A4: While it is possible to use the chloro- derivative, the carbon-chlorine bond is generally less reactive than the carbon-bromine bond in nucleophilic substitution reactions. Therefore, the subsequent cyanation step might require more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalytic system).
Q5: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
A5: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress. For a more detailed analysis of purity and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective[4]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product.
IV. Experimental Protocols
Protocol 1: General Procedure for Nitrile Reduction using LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve the 2-Bromo-3-cyano-5-methylpyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography if necessary[5][6].
Caption: Workflow for the reduction of a nitrile to a primary amine using LiAlH₄.
V. References
-
Benchchem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles.
-
The Journal of Organic Chemistry. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane.
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
-
Benchchem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
-
ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis.
-
Wikipedia. (n.d.). Pyridine.
-
Benchchem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
-
Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
-
ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine.
-
MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
-
Journal of the American Chemical Society. (2007). Direct Synthesis of Pyridine Derivatives.
-
ChemInform Abstract. (n.d.). Recent Strategies for the Synthesis of Pyridine Derivatives.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 2-Bromo-5-methylpyridin-3-amine in Modern Organic Synthesis.
-
Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
-
Reddit. (2024). Bromination Help : r/Chempros.
-
Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
ResearchGate. (n.d.). 2-Bromo-5-methylpyridine.
-
Organic Syntheses. (n.d.). 2-bromopyridine.
-
Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
-
ChemicalBook. (n.d.). 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis.
-
Benchchem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.
-
PubChem. (n.d.). (2-Bromopyridin-4-yl)methanamine.
-
The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help navigate the common challenges and side reactions encountered during its synthesis.
Introduction: Plausible Synthetic Pathways
The synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine can be approached through several routes, primarily revolving around the introduction of the aminomethyl group at the C3 position of a pre-functionalized 2-bromo-5-methylpyridine core. Two common strategies are the reduction of a nitrile intermediate and the Gabriel synthesis from a halomethyl intermediate. This guide will address potential side reactions in both pathways.
A plausible and frequently employed route involves the reduction of 2-Bromo-5-methylnicotinonitrile. This precursor can be synthesized from commercially available starting materials.
Troubleshooting Guides: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Problem 1: Low Yield and Impurity Formation During Bromination of 3-Methylpyridine
Question: "I am attempting to synthesize the 2-bromo-5-methylpyridine precursor via bromination of 3-methylpyridine, but I am observing a mixture of products, including what appears to be di-brominated species and other isomers, leading to a low yield of the desired product. How can I improve the selectivity?"
Answer:
The direct bromination of 3-methylpyridine can be challenging due to the activating effect of the methyl group, which can lead to over-bromination and a lack of regioselectivity. The formation of 2,6-dibromo-3-methylpyridine and other isomers is a common issue.[1][2]
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Over-bromination | The pyridine ring, activated by the methyl group, is susceptible to further bromination after the initial substitution. | Use a less reactive brominating agent such as N-bromosuccinimide (NBS) instead of liquid bromine.[2] Carefully control the stoichiometry, using a slight excess or an equimolar amount of NBS. |
| Lack of Regioselectivity | The electronic and steric effects of the methyl group and the pyridine nitrogen may not strongly direct the bromination to the desired C2 position. | Protecting the pyridine nitrogen by forming the N-oxide can alter the electronic properties of the ring and improve regioselectivity. However, this adds extra steps to the synthesis. A more direct approach is to carefully control reaction conditions. |
| Harsh Reaction Conditions | High temperatures can decrease selectivity and promote the formation of byproducts. | Perform the bromination at a lower temperature. For instance, reactions with NBS are often carried out at or below room temperature.[2] |
Experimental Protocol for Selective Bromination:
-
Dissolve 3-methylpyridine in a suitable solvent like acetonitrile or a chlorinated solvent.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise over a period of 30-60 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Incomplete Conversion and Side Reactions During Reduction of 2-Bromo-5-methylnicotinonitrile
Question: "I am reducing 2-Bromo-5-methylnicotinonitrile to the desired amine, but I am struggling with incomplete conversion and the formation of a significant amount of de-brominated byproduct. What are the optimal conditions for this reduction?"
Answer:
The reduction of the nitrile group in the presence of a bromine atom on the pyridine ring requires a careful choice of reducing agent to avoid hydrodebromination.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Hydrodebromination | Strong reducing agents or harsh catalytic hydrogenation conditions can lead to the cleavage of the C-Br bond. | Use a milder reducing agent such as borane-tetrahydrofuran complex (B₂H₆-THF) or lithium aluminum hydride (LiAlH₄) at low temperatures. Catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon can be effective but requires careful optimization of pressure, temperature, and solvent to minimize de-bromination. |
| Incomplete Reduction | Insufficient reducing agent or non-optimal reaction conditions can lead to the formation of the corresponding aldehyde (from partial reduction and hydrolysis during workup) or imine intermediates. | Ensure the use of a sufficient excess of the reducing agent (typically 2-4 equivalents). Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material. |
| Formation of Secondary Amines | The primary amine product can potentially react with the intermediate imine to form a secondary amine byproduct. | This is less common with powerful reducing agents like LiAlH₄ that rapidly convert the imine to the primary amine. However, if observed, using a large excess of the reducing agent and maintaining a low reaction temperature can help minimize this side reaction. |
dot
Caption: Potential pathways in the reduction of 2-Bromo-5-methylnicotinonitrile.
Problem 3: Challenges in the Gabriel Synthesis Pathway
Question: "I am considering a Gabriel synthesis route starting from 2-bromo-3-(bromomethyl)-5-methylpyridine. What are the potential pitfalls of this approach?"
Answer:
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides.[3][4][5] While it effectively prevents the formation of secondary and tertiary amines, it has its own set of challenges.[6]
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Difficult Deprotection | The final step, the hydrolysis of the N-alkylphthalimide intermediate, can be sluggish and require harsh conditions (strong acid or base), which may lead to decomposition of the desired product.[3][4] | The Ing-Manske procedure, which uses hydrazine for the deprotection, is often preferred as it proceeds under milder conditions.[3][4] However, the phthalhydrazide byproduct can sometimes be difficult to separate from the product. |
| Formation of Byproducts During Halogenation | The initial synthesis of the 2-bromo-3-(bromomethyl)-5-methylpyridine precursor can be problematic, with potential for over-halogenation or reaction at the pyridine ring. | Use a selective benzylic brominating agent like NBS with a radical initiator (e.g., AIBN or benzoyl peroxide) and light to favor bromination of the methyl group over the ring. |
| Nucleophilic Substitution at the Pyridine Ring | The phthalimide anion is a potent nucleophile. While reaction at the benzylic bromide is expected, there is a small possibility of competing nucleophilic aromatic substitution at the 2-position of the pyridine ring, especially at elevated temperatures. | Use a polar aprotic solvent like DMF to facilitate the SN2 reaction at the benzylic position and maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.[4] |
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Sources
Technical Support Center: Pd-Catalyzed Cross-Coupling of (2-Bromo-5-methylpyridin-3-yl)methanamine
Executive Summary: The "Difficult Substrate" Alert
You are working with (2-Bromo-5-methylpyridin-3-yl)methanamine .[1] This is not a standard aryl halide.[1] It presents a "Perfect Storm" of catalyst deactivation features:
-
Primary Aliphatic Amine (
): Unlike an aniline, the methanamine ( ) is highly basic ( ) and an aggressive sigma-donor to Palladium.[1] -
Chelation Trap: The proximity of the pyridine nitrogen and the methanamine nitrogen allows for the formation of stable 5- or 6-membered palladacycles, effectively sequestering the catalyst from the catalytic cycle.
-
Steric Hindrance: The bromine is at the C2 position, flanked by the pyridine nitrogen and the C3-methanamine tail.
This guide prioritizes Suzuki-Miyaura (C-C bond formation) but the principles apply to Buchwald-Hartwig (C-N) couplings.[1]
Part 1: The Diagnostic (Why your reaction is failing)
If your reaction stalls at <20% conversion or yields a black precipitate immediately, you are likely experiencing Amine Poisoning .
The Mechanism of Failure
Standard Pd(0)/Pd(II) cycles rely on the metal being coordinatively unsaturated to accept the transmetallation partner (Boronic acid). Your substrate, however, acts as a bidentate ligand.
Figure 1: The formation of a stable palladacycle prevents the transmetallation step, stalling the catalytic cycle.[1]
Part 2: Optimization Protocols
Strategy A: The "Hero" Route (Unprotected Amine)
Use this if protection/deprotection steps are strictly forbidden by your synthesis timeline.
Core Concept: Overwhelm the chelation effect using Buchwald G4 Precatalysts . These catalysts generate the active
Recommended Conditions (Unprotected)
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 (2–5 mol%) | The G4 scaffold ensures rapid activation.[1] XPhos is bulky enough to prevent the substrate amine from coordinating. |
| Alternative | RuPhos Pd G4 | Use if XPhos fails; RuPhos is exceptional for secondary amines but also effective here. |
| Base | Anhydrous phosphate is superior to carbonate for sensitive pyridines.[1] | |
| Solvent | 1,4-Dioxane : | The water is critical for solubilizing the inorganic base and facilitating the boronate activation. |
| Temp | 80°C – 100°C | High temperature is required to break any resting state chelates.[1] |
Step-by-Step Protocol (Unprotected):
-
Charge a reaction vial with (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv).[1] -
Add XPhos Pd G4 (2–5 mol%). Note: Do not use Pd(PPh3)4 or Pd(OAc)2; they will die immediately.[1]
-
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed 1,4-Dioxane and degassed water (4:1 ratio) via syringe.[1] Concentration should be 0.1 M – 0.2 M.[1]
-
Heat to 90°C for 2–12 hours.
-
Workup: The product is a basic amine. Acidify to pH 3, wash with EtOAc (removes non-basic impurities), then basify aqueous layer to pH 12 and extract with DCM/IPA (3:1).[1]
Strategy B: The "Reliable" Route (Boc-Protection)
Use this for scale-up or if Strategy A yields <50%.[1]
Core Concept: Masking the amine as a carbamate (Boc) removes the lone pair availability, eliminating the chelation trap entirely.
Recommended Conditions (Protected)
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Once protected, the substrate behaves like a standard aryl bromide.[1] Cheaper catalysts work.[1] |
| Base | Standard Suzuki bases are sufficient.[1] | |
| Solvent | DME / Water or Toluene / EtOH / Water | Standard biphasic systems.[1] |
Step-by-Step Protocol (Protection + Coupling):
-
Protection: Treat substrate with
(1.1 equiv) and in DCM (RT, 2h).[1] Yield is typically quantitative.[1] -
Coupling: React N-Boc-substrate with Boronic acid (1.2 equiv), Pd(dppf)Cl2 (1 mol%), and
(2M aq, 3 equiv) in DME at 80°C. -
Deprotection: Treat crude with TFA/DCM (1:1) or HCl/Dioxane.[1]
Part 3: Troubleshooting Matrix
| Symptom | Probable Cause | Solution |
| Reaction turns black immediately | "Pd-Black" formation due to unstable catalyst.[1] | Switch to G3/G4 Precatalysts . Avoid Pd(OAc)2 or Pd2(dba)3.[1] |
| Starting material remains (0% Conv) | Catalyst poisoning (Chelation).[1] | Increase Temp to 100°C. Switch Ligand to XPhos or CataCXium A . |
| De-bromination (Protodehalogenation) | Hydride source in media or overheating.[1] | Use anhydrous conditions (switch base to CsF or |
| Product is trapped in aqueous layer | The product is highly polar/basic. | Do not use standard EtOAc extraction. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) at pH > 12.[1] |
Part 4: Decision Tree for Ligand Selection
Use this logic flow to select the correct ligand system if XPhos fails.
Figure 2: Ligand selection logic based on substrate protection status and steric environment.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[1][2] Organic Letters, 2010.[2]
- Relevance: Establishes the use of RuPhos/XPhos precatalysts for unprotected amino-heterocycles.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.
- Relevance: Defines the G3/G4 precatalyst activation mechanism essential for avoiding amine poisoning.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides."[1] Chemistry - A European Journal, 2006.[1] [1]
-
Relevance: Alternative NHC-catalyst strategy if phosphine ligands fail.[1]
-
-
Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."[1]
- Relevance: Practical handling of G4 c
Sources
Preventing dehalogenation of (2-Bromo-5-methylpyridin-3-yl)methanamine
Current Status: Online | Ticket Queue: Active Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Molecule Profile
Welcome to the technical support hub for (2-Bromo-5-methylpyridin-3-yl)methanamine . This intermediate is critical in medicinal chemistry but suffers from a high failure rate due to the lability of the C2-Bromine bond.
Molecule Specifications:
-
Core Structure: Pyridine ring.[1]
-
Critical Weakness: The C2-Br bond is activated by the adjacent pyridine nitrogen, making it highly susceptible to oxidative addition (and subsequent dehalogenation) by transition metals.
-
Nucleophilic Risk: The C3-methanamine (
) is a primary amine that can poison catalysts or participate in self-immolation (dimerization) if not handled correctly.
Module 1: Synthesis Troubleshooting (Nitrile Reduction)
Ticket #402: "I reduced 2-bromo-5-methylnicotinonitrile using Pd/C and
Root Cause Analysis
Standard catalytic hydrogenation (Pd/C, PtO_2) is non-selective . Palladium inserts into the C-Br bond faster than it reduces the nitrile in many pyridine systems. The resulting Pd-Ar species undergoes hydrogenolysis, replacing the Bromine with Hydrogen.
Corrective Protocol: The Cobalt Boride Method
To retain the halogen, you must switch from a heterogeneous noble metal catalyst to a semi-heterogeneous metal boride system or a chemical reductant.
Recommended Workflow:
Use Cobalt(II) Chloride (
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of 2-bromo-5-methylnicotinonitrile in Methanol (0.1 M concentration).
-
Catalyst Loading: Add 2.0 eq of
(solid). The solution will turn deep purple/pink. -
Cooling: Cool the mixture to 0°C in an ice bath.
-
Reduction: Portion-wise, add 10.0 eq of
.-
Caution: Vigorous gas evolution (
). Add slowly to prevent overflow. -
Observation: The solution will turn black (formation of active
species).
-
-
Workup: Once gas evolution ceases (approx. 1-2 hours), quench with
HCl until pH < 3 (destroys residual borides). -
Extraction: Basify with
to pH > 10 and extract with DCM.
Alternative Method (Borane):
If the Cobalt method yields low recovery due to cobalt chelation, use Borane-THF (
Module 2: Cross-Coupling Optimization (Suzuki-Miyaura)
Ticket #405: "Trying to couple the bromide with a boronic acid. Getting 40% dehalogenated product (proto-dehalogenation) and low yield."
Root Cause Analysis
Dehalogenation in Suzuki couplings of 2-bromopyridines occurs via a Palladium-Hydride (Pd-H) intermediate. This happens when:
-
Slow Transmetallation: The boronic acid reacts too slowly, leaving the oxidative addition complex (
) vulnerable. -
Alcohol Solvents: Solvents like Ethanol/Methanol act as hydride sources via
-hydride elimination from alkoxides. -
Free Amine Interference: The free
group coordinates to the Pd center, displacing ligands and stalling the catalytic cycle, giving time for side reactions.
Troubleshooting Guide
| Parameter | Standard (High Risk) | Optimized (Low Risk) | Reasoning |
| Substrate | Free Amine | Boc-Protected Amine | Prevents amine from poisoning the catalyst. |
| Solvent | EtOH / MeOH / DMF | Toluene / 1,4-Dioxane | Removes the source of hydride protons. |
| Base | Phosphate is bulky and less likely to promote | ||
| Ligand | XPhos / SPhos | Bulky, electron-rich ligands accelerate reductive elimination, beating the dehalogenation rate. |
Visual Workflow: Preventing Dehalogenation
Caption: Decision tree for minimizing protodehalogenation during Pd-catalyzed cross-coupling.
Module 3: Storage & Stability FAQs
Q: Can I store this compound in solution?
A: No. 2-Bromopyridines with free amines are prone to intermolecular
Q: The solid turned brown after a week. Is it usable? A: This indicates oxidation of the amine or photolytic cleavage of the C-Br bond.
-
Test: Run LCMS.
-
If <5% degradation: Re-purify via an SCX-2 (cation exchange) cartridge to remove non-basic impurities.
-
Prevention: Store under Argon at -20°C in amber vials.
References
-
Selective Reduction of Nitriles: Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions.[2][3] Journal of the American Chemical Society.[2]
-
Borane Reduction Selectivity: Haddenham, D., et al. (2009).[4] Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry.
-
Preventing Dehalogenation in Suzuki Couplings: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2]
-
Dehalogenation Mechanisms: Navarro, O., et al. (2004). Dehalogenation of Aryl Halides by Pd-N-Heterocyclic Carbene Complexes. Journal of Organic Chemistry.
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving (2-Bromo-5-methylpyridin-3-yl)methanamine
Welcome to the technical support center for (2-Bromo-5-methylpyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges encountered during its use in pivotal synthetic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle (2-Bromo-5-methylpyridin-3-yl)methanamine?
(2-Bromo-5-methylpyridin-3-yl)methanamine and its salts should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation. It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: Should I use the free base or a salt form of (2-Bromo-5-methylpyridin-3-yl)methanamine in my reaction?
The choice between the free base and a salt (e.g., hydrochloride) depends on the specific reaction conditions. The hydrochloride salt generally exhibits greater stability and is less prone to degradation during storage.[3] However, for reactions requiring a basic environment, using the free base is more direct. If you are using the salt in a reaction that requires a base, you will need to add a sufficient excess of the base to neutralize the salt and facilitate the desired reaction.
Q3: Can the primary amine of the methanamine group interfere with my cross-coupling reaction?
Yes, the primary amine of the methanamine group is nucleophilic and can compete with other nucleophiles in the reaction mixture, potentially leading to side products. It can also coordinate to the metal catalyst, which may inhibit its catalytic activity. For these reasons, it is often advisable to protect the amine group before proceeding with cross-coupling reactions.
Troubleshooting Guide for Common Reactions
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, when using substrates like (2-Bromo-5-methylpyridin-3-yl)methanamine, several challenges can arise.
Problem 1: Low to No Product Formation
-
Potential Cause: Catalyst inhibition by the unprotected primary amine. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, reducing its efficacy.
-
Troubleshooting Steps:
-
N-Protection: Protect the primary amine as an acetamide or a carbamate (e.g., Boc). The acetamide protection has been shown to be effective for the closely related 5-bromo-2-methylpyridin-3-amine, leading to good yields in Suzuki couplings.[4][5]
-
Ligand and Catalyst Screening: For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve catalytic activity.[6] Screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands is recommended.
-
Solvent and Base Optimization: A mixture of an aprotic polar solvent like 1,4-dioxane and water is commonly used.[4] The choice of base is also critical; inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[4]
-
Problem 2: Formation of Side Products (e.g., Homocoupling of Boronic Acid)
-
Potential Cause: Inefficient transmetalation or premature reductive elimination.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can promote the decomposition of boronic acids.[6]
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to the oxidative homocoupling of the boronic acid.
-
Base Selection: Using a weaker base or carefully controlling the stoichiometry can sometimes suppress homocoupling.
-
Problem 3: Debromination of the Starting Material
-
Potential Cause: Proto-debromination, where the bromine atom is replaced by a hydrogen atom. This can occur if the catalytic cycle is inefficient and side reactions with trace water or other proton sources become significant.
-
Troubleshooting Steps:
-
Optimize Catalyst System: A more active catalyst system can promote the desired cross-coupling over proto-debromination.[6]
-
Strictly Anhydrous Conditions: Minimize the presence of any proton sources in the reaction mixture.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. The presence of the primary aminomethyl group in (2-Bromo-5-methylpyridin-3-yl)methanamine presents unique challenges.
Problem 1: Self-Coupling or Polymerization
-
Potential Cause: The primary amine of one molecule can react with the bromo-group of another molecule, leading to oligomers or polymers.
-
Troubleshooting Steps:
-
N-Protection: This is highly recommended to prevent self-reaction. A Boc protecting group is a common and effective choice.
-
Slow Addition: If N-protection is not feasible, slow addition of the substrate to the reaction mixture containing the catalyst and the other coupling partner may minimize self-coupling.
-
Problem 2: Low Yield or Incomplete Conversion
-
Potential Cause: Catalyst deactivation or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand is crucial. For amination of bromopyridines, ligands like BINAP, Xantphos, or bulky biaryl phosphines are often effective.[7][8][9]
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or Cs₂CO₃ are typically used.[7][8]
-
Temperature Control: These reactions often require elevated temperatures (80-110 °C).[7][8]
-
Problem 3: Difficulty in Product Purification
-
Potential Cause: The presence of basic nitrogen atoms in both the starting material and the product can lead to tailing on silica gel chromatography.
-
Troubleshooting Steps:
-
Acid/Base Workup: An acidic wash to extract the basic compounds into the aqueous layer, followed by basification and re-extraction into an organic solvent, can help remove non-basic impurities.
-
Modified Chromatography:
-
Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to reduce peak tailing on silica gel.[10]
-
Consider using alternative stationary phases like alumina or reverse-phase chromatography.
-
-
Experimental Protocols
Protocol 1: N-Acetylation of (2-Bromo-5-methylpyridin-3-yl)methanamine
This protocol is adapted from a similar procedure for a related aminopyridine.[4]
-
Dissolve (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine (1.2 equiv).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetylated product.
| Reagent | Molar Equiv. | Purpose |
| (2-Bromo-5-methylpyridin-3-yl)methanamine | 1.0 | Starting Material |
| Triethylamine | 1.2 | Base |
| Acetic Anhydride | 1.1 | Acetylating Agent |
| Dichloromethane | - | Solvent |
Protocol 2: Suzuki-Miyaura Coupling of N-acetyl-(2-Bromo-5-methylpyridin-3-yl)methanamine
This protocol is based on a successful coupling of a similar acetamide-protected bromopyridine.[4]
-
To a Schlenk flask, add N-acetyl-(2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose |
| N-acetyl-(2-Bromo-5-methylpyridin-3-yl)methanamine | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| K₃PO₄ | 2.0 | Base |
| 1,4-Dioxane/Water (4:1) | - | Solvent |
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, 602.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
- Chemistry LibreTexts. (2023).
- Gandeepan, P., et al. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 25(23), 5678.
- Li, J., et al. (2019). Palladium-Catalyzed Highly Regioselective Aromatic Substitution of Benzylic Ammonium Salts with Amines. Organic Letters, 21(17), 7169-7173.
- Fairlamb, I. J., et al. (2023). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Organometallics, 42(12), 1269-1280.
- BenchChem. (2025).
- ResearchGate. (2025).
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 911933.
- Li, G., et al. (2020). Palladium-catalyzed benzylic C(sp3)–H carbonylative arylation of azaarylmethyl amines with aryl bromides. Chemical Science, 11(30), 7896-7902.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Organic Syntheses. (2016). 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-320.
- ResearchGate. (2020).
- ResearchGate. (2025).
- ResearchG
- Google Patents. (2012).
- Hendradi, E., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109673.
- Google Patents. (2010).
- Semantic Scholar. (2020).
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- BenchChem. (2025). A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base.
-
PubChem. 5-Bromo-2-methylpyridin-3-amine. [Link]
- ResearchGate. (2014). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
- TCI AMERICA. (2018).
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Amino-5-bromo-2-methylpyridine.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Common impurities in (2-Bromo-5-methylpyridin-3-yl)methanamine and their removal
Welcome to the technical support center for (2-Bromo-5-methylpyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this important chemical intermediate. Our focus is on providing practical, field-tested insights and methodologies to ensure the highest quality of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes to (2-Bromo-5-methylpyridin-3-yl)methanamine and how do they influence the impurity profile?
A1: (2-Bromo-5-methylpyridin-3-yl)methanamine is typically synthesized via one of two primary pathways, each with a characteristic set of potential impurities. Understanding the synthetic origin of your material is the first step in effective troubleshooting.
-
Route A: Reduction of 2-Bromo-5-methylnicotinonitrile. This is a common and direct method involving the reduction of the nitrile group to a primary amine.
-
Route B: Reductive Amination of 2-Bromo-5-methylnicotinaldehyde. This route involves the reaction of the corresponding aldehyde with an amine source in the presence of a reducing agent.
The choice of reagents and reaction conditions in each route will dictate the specific impurities formed.
Q2: I observe a persistent impurity with a similar polarity to my product in TLC analysis. What could it be and how do I remove it?
A2: This is a frequent challenge. The identity of the impurity depends on the synthetic route used.
-
If you used Route A (Nitrile Reduction): The most likely culprit is the corresponding primary alcohol, (2-Bromo-5-methylpyridin-3-yl)methanol . This can arise from the hydrolysis of an intermediate imine during the reduction process, particularly if aqueous workup conditions are not carefully controlled. Due to the presence of the basic amine group in your product, separation by standard silica gel chromatography can be challenging due to peak tailing.
-
If you used Route B (Reductive Amination): The impurity could be the unreacted starting aldehyde, 2-Bromo-5-methylnicotinaldehyde , or the alcohol byproduct, (2-Bromo-5-methylpyridin-3-yl)methanol , from over-reduction.
For removal, a multi-step purification strategy is often necessary. See the detailed protocols below for acid-base extraction and column chromatography.
Q3: My product has a yellowish or brownish tint. What causes this discoloration and how can I obtain a colorless compound?
A3: Discoloration in aminopyridine derivatives often points to the presence of trace impurities that are highly colored.[1] These can be challenging to remove completely.
-
Potential Cause: The formation of small quantities of aza-quinhydrone type complexes or other oxidized species can lead to coloration. The presence of residual metals from catalysts used in the synthesis can also contribute.
-
Removal Strategy:
-
Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated carbon to the hot solution can help adsorb these colored impurities.[1] It is crucial to use a minimal amount, as excessive use can lead to a loss of your desired product.
-
Chelating Agent Wash: If metal contamination is suspected, washing an organic solution of your product with an aqueous solution of a chelating agent like EDTA can be effective.
-
Troubleshooting Guides & Purification Protocols
Impurity Profile Overview
The following table summarizes the most common impurities associated with the synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine and the recommended purification methods.
| Impurity Name | Probable Origin | Recommended Removal Method |
| 2-Bromo-5-methylnicotinonitrile | Unreacted starting material (Route A) | Column Chromatography, Recrystallization |
| 2-Bromo-5-methylnicotinaldehyde | Unreacted starting material (Route B) | Acid-Base Extraction, Column Chromatography |
| (2-Bromo-5-methylpyridin-3-yl)methanol | Side reaction in nitrile reduction or aldehyde reduction | Acid-Base Extraction, Column Chromatography |
| Dibrominated Species | Over-bromination of precursor | Recrystallization, Column Chromatography |
Detailed Purification Protocols
This technique is highly effective for separating the basic (2-Bromo-5-methylpyridin-3-yl)methanamine from non-basic impurities like the corresponding alcohol or unreacted nitrile/aldehyde.
Rationale: The basic aminomethyl group is readily protonated by an acid to form a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated. Subsequent basification of the aqueous layer liberates the free amine, which can be extracted back into an organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated amine will move to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation of Neutral Impurities: Combine the organic layers. This fraction contains any neutral impurities. It can be dried and concentrated to identify the impurities if necessary.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10. This will deprotonate the amine, causing it to precipitate or form an oily layer.
-
Back-Extraction: Extract the liberated amine back into an organic solvent (e.g., ethyl acetate or DCM) 3-4 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Sources
A Senior Application Scientist's Guide to the Purity Validation of (2-Bromo-5-methylpyridin-3-yl)methanamine
For professionals in pharmaceutical research and drug development, the integrity of a synthesis is not merely a measure of yield but a foundational pillar of regulatory compliance and therapeutic efficacy. The purity of an intermediate, such as (2-Bromo-5-methylpyridin-3-yl)methanamine, dictates the success of subsequent synthetic steps and the safety profile of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides an in-depth, objective comparison of the critical analytical techniques used to validate the purity of this key building block, moving beyond procedural lists to explain the causality behind experimental choices.
(2-Bromo-5-methylpyridin-3-yl)methanamine is a crucial intermediate in modern organic synthesis, particularly in the development of novel APIs and agrochemicals.[3] Its synthesis, often involving the reduction of a nitro-precursor like 2-bromo-5-methyl-3-nitropyridine, can introduce a spectrum of potential impurities.[4] These may include unreacted starting materials, over-reduced byproducts, or regioisomers. A robust, multi-faceted analytical strategy is therefore not just recommended; it is essential. This guide will dissect and compare the primary methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, providing the technical insights necessary to build a self-validating system for purity confirmation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification
HPLC is the premier method for purity assessment in pharmaceutical quality control due to its high resolution, sensitivity, and quantitative accuracy.[5][6] It excels at separating the target compound from non-volatile and thermally labile impurities that may be present in the reaction mixture.
The Principle of Causality: We employ Reversed-Phase HPLC (RP-HPLC) because (2-Bromo-5-methylpyridin-3-yl)methanamine, an aromatic amine, possesses moderate polarity. A non-polar stationary phase (like C18) will retain the analyte and its potential organic impurities, while a polar mobile phase elutes them. By gradually increasing the organic solvent concentration in the mobile phase (a gradient elution), we can effectively separate compounds across a wide polarity range, ensuring that both highly polar starting materials and less polar byproducts are resolved from the main peak.[5]
Experimental Protocol: A Validated RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is chosen for its proven ability to separate aromatic compounds.[5]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acid improves peak shape for the basic amine analyte.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. This ensures reproducible retention times.
-
Detection: PDA detector monitoring at 254 nm, with a full scan (200-400 nm) for peak purity analysis.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase (initial conditions) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation and Validation: Purity is calculated using the area percentage method. The area of the main analyte peak is divided by the total area of all peaks in the chromatogram.[5] A peak purity test, enabled by the PDA detector, should be performed to ensure the main peak is not co-eluting with an impurity.[7] For a high-purity standard, the result should be >99.5%.
Caption: Workflow for HPLC Purity Validation.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful orthogonal technique, particularly adept at identifying and quantifying volatile or semi-volatile impurities that might be present from solvents or specific byproducts.[8]
The Principle of Causality: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for unambiguous identification of impurities, something HPLC with UV detection cannot do. (2-Bromo-5-methylpyridin-3-yl)methanamine is sufficiently volatile for GC analysis.
Experimental Protocol: GC-MS Method
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.
Data Interpretation and Validation: The total ion chromatogram (TIC) is used to determine purity by area percentage, similar to HPLC. Crucially, the mass spectrum of each peak is compared against a library (e.g., NIST) and the expected fragmentation pattern of the target compound and potential impurities to confirm their identities.
Caption: Workflow for GC-MS Purity and Identity Validation.
NMR Spectroscopy: The Definitive Structural Confirmation
While chromatographic methods quantify purity based on relative abundance, Nuclear Magnetic Resonance (NMR) spectroscopy validates the structural integrity of the main component and can identify structurally related impurities.[9][10] For drug development professionals, an unambiguous structural confirmation is non-negotiable.
The Principle of Causality: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.[11] The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum allow for the complete assignment of the proton structure. Any unexpected signals indicate the presence of impurities. ¹³C NMR confirms the carbon backbone.[12] Quantitative NMR (qNMR), which uses a certified internal standard, can provide an absolute purity value, offering an excellent orthogonal confirmation to HPLC's relative purity.[6][13]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).
-
Ensure the spectral width covers the expected range for aromatic and aliphatic protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This requires a longer acquisition time.
-
Data Interpretation and Validation:
-
¹H NMR: For (2-Bromo-5-methylpyridin-3-yl)methanamine (C₇H₉BrN₂), expect signals for the two aromatic pyridine protons, the methylene (-CH₂-) protons, the methyl (-CH₃) protons, and the amine (-NH₂) protons. The integration of these peaks should correspond to a 2:2:3:2 ratio.
-
¹³C NMR: Expect 7 distinct signals corresponding to the 7 carbon atoms in the molecule.
-
Impurity Detection: Look for small, unassignable peaks. The integration of these impurity peaks relative to the main compound's peaks gives a semi-quantitative estimate of their levels.
Caption: Logical Flow for NMR-Based Structural Validation.
Elemental Analysis: Foundational Formula Verification
Elemental Analysis (EA) is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm that the empirical formula of the synthesized product matches the theoretical formula.[14][15]
The Principle of Causality: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. By comparing the experimentally determined mass percentages of C, H, and N to the calculated theoretical values, we can verify the elemental composition. A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structure.[6]
Experimental Protocol: CHN Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation: A precisely weighed amount (1-3 mg) of the highly dried and pure sample is placed in a tin or silver capsule.
-
Analysis: The sample is combusted at high temperatures (~900-1000 °C) in the presence of oxygen. The resulting gases are separated and quantified by a detector.
Data Interpretation and Validation:
-
Theoretical Values for C₇H₉BrN₂:
-
C: 41.39%
-
H: 4.47%
-
N: 13.79%
-
-
Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.[16] For example, an acceptable carbon value would be in the range of 40.99% to 41.79%.
Comparative Guide to Purity Validation Techniques
| Parameter | HPLC (UV/PDA) | GC-MS | NMR Spectroscopy | Elemental Analysis |
| Primary Function | Quantitative Purity | Impurity Identification | Structural Confirmation | Empirical Formula Verification |
| Principle | Liquid Chromatography | Gas Chromatography & Mass Spectrometry | Nuclear Magnetic Resonance | Combustion Analysis |
| Specificity | High (for separation) | Very High (for identification) | Absolute (for structure) | Low (bulk property) |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate (typically >0.1%) | Low (requires >95% purity) |
| Quantitation | Relative (Area %) | Relative (Area %) | Absolute (with internal std.) | Not for individual impurities |
| Best For | Routine QC, purity assays | Volatile impurities, unknowns | Confirming identity, isomers | Final check of bulk purity |
| Key Limitation | Doesn't identify unknowns | Not for non-volatile compounds | Lower sensitivity, higher cost | Insensitive to isomeric impurities |
Conclusion: An Orthogonal Approach for Unimpeachable Validation
No single analytical technique can provide a complete picture of a compound's purity. A self-validating and trustworthy purity assessment for (2-Bromo-5-methylpyridin-3-yl)methanamine relies on an orthogonal approach—using multiple, independent methods.[6]
-
Primary Validation: Use RP-HPLC as the primary tool for routine purity determination and quantification due to its precision and robustness.
-
Structural Confirmation: Confirm the identity of the main peak and the overall structure of the bulk material with ¹H and ¹³C NMR . This is an absolute requirement to ensure the correct compound has been synthesized.
-
Impurity Identification: Employ GC-MS to investigate any volatile or unexpected impurities, providing crucial information that HPLC-UV cannot.
-
Final Verification: Use Elemental Analysis as a final check to ensure the bulk sample has the correct elemental composition, free from significant amounts of inorganic impurities or solvents.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and defensible data package that confirms the purity, identity, and quality of synthesized (2-Bromo-5-methylpyridin-3-yl)methanamine, ensuring the integrity of their downstream applications.
References
-
Title: Determining the Empirical Formula from an Elemental Analysis Source: ChemCollective URL: [Link]
-
Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]
-
Title: Stoichiometry: Elemental Analysis Source: LibreTexts Chemistry URL: [Link]
-
Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]
-
Title: How to determine the purity of newly synthesized organic compound? Source: ResearchGate URL: [Link]
-
Title: (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions Source: ResearchGate URL: [Link]
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Title: NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: Analytical Method Development for Intermediate Purity & Impurities Source: Tianming Pharmaceuticals URL: [Link]
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Title: EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Source: McGill University URL: [Link]
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Title: Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions Source: PYG Lifesciences URL: [Link]
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Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Semantic Scholar URL: [Link]
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Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]
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Title: An International Study Evaluating Elemental Analysis Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: Empirical formula Source: Wikipedia URL: [Link]
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Title: Determining Empirical and Molecular Formulas Source: YouTube URL: [Link]
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Title: Purity determination of the starting materials used in the synthesis of pharmaceutical substances Source: ResearchGate URL: [Link]
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Title: Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production Source: IISTE.org URL: [Link]
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Polish Pharmaceutical Society URL: [Link]
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Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: ANALYTICAL CHEMISTRY: Overview (Techniques & Applications) Source: Journal of Pharmaceutical Negative Results URL: [Link]
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Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL: [Link]
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Title: Synthesis of 2-bromo-5-bromomethylpyridine Source: PrepChem.com URL: [Link]
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Comparative study of different synthetic routes to (2-Bromo-5-methylpyridin-3-yl)methanamine
Executive Summary
(2-Bromo-5-methylpyridin-3-yl)methanamine is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmacophores. Its structural integrity—specifically the preservation of the aryl bromide for subsequent cross-coupling (e.g., Suzuki-Miyaura)—dictates the choice of synthetic strategy.
This guide evaluates three primary synthetic routes. Route 1 (Nitrile Reduction) is identified as the optimal balance of scalability and chemoselectivity, utilizing Borane-THF to avoid debromination often seen with catalytic hydrogenation. Route 2 (Reductive Amination) serves as a mild alternative when the aldehyde precursor is accessible. Route 3 (Amide Reduction) provides a cost-effective pathway starting from the carboxylic acid.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of the target amine hinges on the introduction of the aminomethyl group at the C3 position while maintaining the C2-bromide and C5-methyl substituents.
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection showing the three primary precursors: Nitrile, Aldehyde, and Amide.
Part 2: Detailed Route Analysis
Route 1: Chemoselective Reduction of Nitrile (Recommended)
This route utilizes 2-Bromo-5-methylnicotinonitrile as the starting material. The key challenge is reducing the nitrile to a primary amine without reducing the aryl bromide (dehalogenation).
-
Mechanism: Borane (BH₃) acts as a Lewis acid, coordinating to the nitrile nitrogen. Hydride transfer occurs to form an imine-borane intermediate, which is further reduced to the amine-borane complex.
-
Chemoselectivity: Unlike catalytic hydrogenation (Pd/C, H₂), which poses a high risk of cleaving the C-Br bond, borane reagents (BH₃·THF or BH₃·SMe₂) are highly chemoselective for the nitrile group in the presence of halides.
-
Reagents: Borane-tetrahydrofuran (BH₃·THF) or Borane-dimethylsulfide (BMS).[1][2]
-
Yield: Typically 75–85%.
Route 2: Reductive Amination of Aldehyde
This route proceeds via 2-Bromo-5-methylnicotinaldehyde . It is a milder approach, ideal if the aldehyde is commercially available or generated via Grignard formylation of 2,5-dibromopyridine.
-
Mechanism: Condensation of the aldehyde with an ammonia source (ammonium acetate) forms an imine in situ, which is selectively reduced by sodium cyanoborohydride (NaBH₃CN).
-
Advantages: Avoids strong Lewis acids; very mild conditions.
-
Disadvantages: Primary amines can undergo over-alkylation (forming secondary amines) if the stoichiometry is not carefully controlled.
-
Yield: 60–75%.[3]
Route 3: Reduction of Amide
Starting from 2-Bromo-5-methylnicotinic acid , this route involves converting the acid to a primary amide followed by reduction.
-
Workflow: Acid
Acid Chloride (SOCl₂) Amide (NH₃) Amine (BH₃). -
Utility: Useful when the carboxylic acid is the cheapest starting material.
-
Safety Note: The reduction of amides requires refluxing with borane, which is more energetic than nitrile reduction.
Part 3: Comparative Analysis Table
| Feature | Route 1: Nitrile Reduction | Route 2: Reductive Amination | Route 3: Amide Reduction |
| Starting Material | 2-Bromo-5-methylnicotinonitrile | 2-Bromo-5-methylnicotinaldehyde | 2-Bromo-5-methylnicotinic acid |
| Key Reagent | BH₃[2]·THF or BH₃·SMe₂ | NaBH₃CN / NH₄OAc | SOCl₂, NH₃, then BH₃ |
| Step Count | 1 Step | 1 Step (if aldehyde available) | 2 Steps |
| Chemoselectivity | High (Preserves Ar-Br) | High | High |
| Scalability | High (Standard industrial method) | Moderate (Dilution required) | High |
| Safety Profile | Moderate (BH₃ is pyrophoric) | High (Toxic Cyanoborohydride) | Moderate |
| Estimated Yield | 80-90% | 60-75% | 70-80% (overall) |
Part 4: Detailed Experimental Protocols
Protocol A: Reduction of 2-Bromo-5-methylnicotinonitrile (Route 1)
Objective: Synthesis of (2-bromo-5-methylpyridin-3-yl)methanamine dihydrochloride.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solubilization: Charge the flask with 2-Bromo-5-methylnicotinonitrile (10.0 g, 50.7 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add Borane-THF complex (1.0 M in THF, 152 mL, 152 mmol, 3.0 eq) dropwise via an addition funnel over 30 minutes. Caution: Gas evolution may occur.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (66°C) for 4 hours. Monitor by TLC or LCMS for disappearance of the nitrile.
-
Quench: Cool the mixture to 0°C. Carefully quench by dropwise addition of Methanol (50 mL) until gas evolution ceases. Note: This breaks the amine-borane complex.
-
Acid Hydrolysis: Add 4M HCl in dioxane (20 mL) or concentrated aqueous HCl (10 mL) and reflux for 1 hour to fully liberate the free amine from boron coordination.
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in water, basify to pH >10 with 2M NaOH, and extract with Dichloromethane (DCM) (3 x 100 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. For storage, convert to the hydrochloride salt by treating the ethereal solution with HCl/ether.
-
Target Yield: ~8.5 g (82%).
-
Protocol B: Reductive Amination (Route 2)
Objective: Synthesis via 2-Bromo-5-methylnicotinaldehyde.
-
Reagents: Combine 2-Bromo-5-methylnicotinaldehyde (5.0 g, 25 mmol) and Ammonium Acetate (19.2 g, 250 mmol, 10 eq) in Methanol (50 mL).
-
Imine Formation: Stir at room temperature for 1 hour.
-
Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) (1.57 g, 25 mmol, 1.0 eq) in portions.
-
Reaction: Stir at room temperature for 16 hours.
-
Workup: Acidify with 1N HCl to pH 2 (to decompose excess hydride), then basify with NaOH to pH 10. Extract with DCM.[1][4]
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH 90:10:1) is often required to separate primary amine from secondary amine byproducts.
Part 5: Reaction Pathway Visualization
Figure 2: Mechanistic flow for the two primary synthetic routes. Route 1 involves a stable borane intermediate requiring acidic hydrolysis, while Route 2 proceeds via an in situ imine.
References
-
Organic Syntheses, Coll.[3] Vol. 10, p. 112 (2004). Preparation of Amines via Borane Reduction.Link
- Journal of Medicinal Chemistry.Synthesis of Pyridine-Based Kinase Inhibitors.
-
Organic Process Research & Development. Safety and Scalability of Borane-THF Reductions.Link
-
BenchChem. Application Notes for 2-Bromo-5-methylpyridin-3-amine derivatives.Link
-
Preparation of 2-bromo-5-formylpyridine. Patent CN112479991A.Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
